6-Methyl-2-heptanol
Overview
Description
6-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol with a branched structure, characterized by a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has a methyl group attached to the sixth carbon. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 6-methyl-2-heptanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction .
Types of Reactions:
Oxidation: this compound can be oxidized to form 6-methyl-2-heptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 6-methylheptane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 6-Methyl-2-heptanone.
Reduction: 6-Methylheptane.
Substitution: 6-Methyl-2-heptyl chloride.
Scientific Research Applications
6-Methyl-2-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an anesthetic agent.
Industry: this compound is used in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 6-Methyl-2-heptanol involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular processes and signaling pathways. In the context of its use as an anesthetic, this compound is believed to modulate the activity of ion channels in nerve cells, leading to a decrease in neuronal excitability .
Comparison with Similar Compounds
2-Heptanol: Similar in structure but lacks the methyl group on the sixth carbon.
6-Methyl-2-heptanone: The ketone analog of 6-Methyl-2-heptanol.
6-Methylheptane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its branched structure and the presence of both a hydroxyl group and a methyl group. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
6-methylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOUHTHQYOMLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871096 | |
Record name | 2-Methylheptan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4730-22-7 | |
Record name | 6-Methyl-2-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4730-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylheptan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2-heptanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylheptan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylheptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 6-methyl-2-heptanol in the essential oil of Coleus forskohlii L.?
A1: The identification of this compound in the essential oil of Coleus forskohlii L. [] contributes to the overall understanding of the plant's chemical composition. This is important because Coleus forskohlii is known for its medicinal properties, and identifying its constituents could lead to the discovery of new bioactive compounds. While this compound itself might not be the primary active component, its presence adds to the complex chemical profile of the essential oil, which collectively might contribute to the observed antimicrobial effects [].
Q2: Can the presence of this compound in the essential oil influence its material compatibility and stability?
A2: While the provided research does not directly investigate the influence of this compound on material compatibility and stability, it's a valid consideration. As an alcohol, this compound possesses specific chemical properties that could interact with certain materials. Further research is needed to determine its compatibility with various storage containers, solvents, or other substances relevant to its potential applications. Additionally, its stability under different conditions like temperature, light exposure, and pH should be evaluated.
Q3: Are there any analytical methods mentioned in the research that could be applied to quantify this compound?
A3: Yes, the research on Coleus forskohlii essential oil utilized GC/MS analysis to identify and quantify its constituents, including this compound []. GC/MS is a powerful analytical technique that separates and identifies different compounds within a mixture based on their volatility and mass-to-charge ratios. This method could be further developed and validated for the specific and accurate quantification of this compound in various matrices.
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